
3-Cyclohexyl-dihydro-furan-2-one
Overview
Description
3-Cyclohexyl-dihydro-furan-2-one is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Cyclohexyl-dihydro-furan-2-one, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves oxidation of precursor sulfides using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate, 1:1). Key parameters include:
- Temperature control : Maintaining 273 K during reagent addition minimizes side reactions.
- Solvent selection : Dichloromethane ensures solubility and reactivity balance.
- Catalyst optimization : mCPBA stoichiometry (1.0 mmol per 0.9 mmol substrate) maximizes sulfoxide formation .
- Example protocol :
Step | Reagent/Condition | Purpose | Yield |
---|---|---|---|
1 | mCPBA in CH₂Cl₂ | Oxidation | 76% |
2 | Column chromatography (1:1 hexane:EtOAc) | Purification | 95% purity |
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Key steps:
- Crystallization : Slow evaporation of acetone solutions yields diffraction-quality crystals.
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 173 K.
- Refinement : Riding models for H-atoms (C–H = 0.95–1.0 Å) and anisotropic displacement parameters for non-H atoms.
- Validation : R-factor ≤ 0.040 and data-to-parameter ratio > 17 ensure reliability .
Supplementary techniques : - NMR : ¹H/¹³C spectra confirm substituent positions (e.g., cyclohexyl equatorial vs. axial).
- HRMS : Validates molecular formula (e.g., C₁₆H₁₈O₂S requires m/z 298.1002) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols (e.g., CLSI guidelines for antimicrobials).
- Dose-response validation : EC₅₀/IC₅₀ curves across ≥5 concentrations.
- Computational cross-check : Molecular docking (e.g., AutoDock Vina) to compare binding affinities with purported targets (e.g., EGFR kinase).
- Meta-analysis : Compare crystallographic data (e.g., substituent orientation in active sites) with activity trends .
Q. What methodologies are employed to study the structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : SAR studies integrate:
- Synthetic diversification : Introduce substituents at the furanone C3/C5 or cyclohexyl C4 (e.g., fluoro, methoxy groups) .
- Crystallographic benchmarking : Compare X-ray structures of active vs. inactive analogs (e.g., sulfoxide vs. sulfide derivatives).
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors in Gaussian or COSMO-RS software.
- Example SAR finding :
Derivative | Substituent | IC₅₀ (μM) | Notes |
---|---|---|---|
A | 3-Fluorophenyl | 12.3 | Enhanced kinase inhibition |
B | 4-Methoxy | >100 | Reduced solubility |
Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- Chiral resolution : Use HPLC with Chiralpak columns (e.g., AD-H) to isolate enantiomers.
- Circular Dichroism (CD) : Correlate Cotton effects (e.g., 220 nm) with absolute configuration.
- Biological testing : Compare enantiomers in assays (e.g., COX-2 inhibition) to identify stereospecificity.
- Case study : (R)-enantiomers show 10-fold higher affinity for serotonin receptors than (S)-forms due to hydrophobic pocket compatibility .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data for this compound derivatives?
- Methodological Answer :
- Validation against CSD/CCDC : Cross-check bond lengths/angles with Cambridge Structural Database entries.
- Redetermination : Re-crystallize and collect high-resolution data (e.g., synchrotron sources for <1.0 Å resolution).
- DFT optimization : Compare experimental geometries with B3LYP/6-311+G(d,p)-calculated structures .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-cyclohexyloxolan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChI Key |
BBDUBWZEVHPKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCOC2=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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